

Spectroscopic Profile of 1,4-Oxazepane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the **1,4-oxazepane** scaffold, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental data for the parent **1,4-oxazepane**, this document focuses on the analysis of its derivatives, offering a foundational understanding for researchers working with this class of molecules.

Data Presentation

The following tables summarize the characteristic spectroscopic data for representative **1,4-oxazepane** derivatives. It is important to note that these values serve as a reference, and shifts may vary depending on the specific substitution pattern of the molecule under investigation.

Table 1: ¹H NMR Spectroscopic Data of **1,4-Oxazepane** Derivatives



Compound/Derivative	Solvent	Chemical Shift (δ) ppm and Multiplicity
Substituted Benzo[b][1] [2]oxazepines	CDCl3	Aromatic Protons: 7.0-8.0 (m)Oxazepane Ring Protons: 3.5-5.0 (m)
6-Methylene-[1][2]oxazepane (Predicted)	-	N-H: Broad singlet (solvent dependent)C2, C3, C5, C7 Protons: 2.5-4.0Vinyl Protons (=CH ₂): 4.5-5.0
Chiral 1,4-oxazepane-5-carboxylic acids	MeCN-d₃	Oxazepane Ring Protons: 2.2-5.3 (m)

Table 2: ¹³C NMR Spectroscopic Data of **1,4-Oxazepane** Derivatives

Compound/Derivative	Solvent	Chemical Shift (δ) ppm
Substituted Benzo[b][1] [2]oxazepines	CDCl3	Aromatic Carbons: 105- 1650xazepane Ring Carbons: 55-80
6-Methylene-[1][2]oxazepane (Predicted)	-	sp ² Carbons (C6, =CH ₂): 100- 150sp ³ Carbons (C2, C3, C5, C7): Upfield region
Chiral 1,4-oxazepane-5-carboxylic acids	MeCN-d₃	C=O: ~174Oxazepane Ring Carbons: 28-67

Table 3: IR Spectroscopic Data of 1,4-Oxazepane Derivatives

Compound/Derivative	Key Absorptions (cm⁻¹)
Chiral 1,4-oxazepane-5-carboxylic acids	3101 (N-H stretch), 2918-2930 (C-H stretch), 1780 (C=O stretch), 1157 (C-O stretch)[2]
Substituted Benzo[f][1][2]oxazepin-3(2H)-one	~3450 (N-H stretch), 1640 (C=O stretch)



Table 4: Mass Spectrometry Data of 1,4-Oxazepane and a Derivative

Compound	Ionization Method	Key m/z Values
1,4-Oxazepane (Predicted Adducts)	ESI	[M+H]+: 102.09134, [M+Na]+: 124.07328
6-Methylene-[1][2]oxazepane (Predicted)	EI	Molecular Ion (M+): ~113.15
Chiral 1,4-oxazepane-5-carboxylic acid derivative	HRMS (ESI)	[M+H] ⁺ : 405.0750 (found), 405.0751 (calculated)[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **1,4-oxazepane** derivatives, based on methodologies reported in the literature.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **1,4-oxazepane** derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeCN-d₃). The choice of solvent should be based on the solubility of the compound and its transparency in the spectral regions of interest.
- ¹H NMR Spectroscopy:
 - Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
 - Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane
 (TMS) internal standard (0 ppm).
- ¹³C NMR Spectroscopy:



- Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher.
- A proton-decoupled pulse sequence is commonly used to simplify the spectrum, resulting in single lines for each unique carbon atom.
- Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay may be required compared to ¹H NMR.
- Chemical shifts are reported in ppm relative to the solvent signal, which is then referenced to TMS.
- 2D NMR Spectroscopy: For complex structures, various 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish protonproton and proton-carbon connectivities, aiding in the complete structural elucidation.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For solid samples (KBr pellet method): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.
 Press the mixture into a thin, transparent pellet using a hydraulic press.
 - For solid or liquid samples (Attenuated Total Reflectance ATR): Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation.
 - For liquid samples (Neat): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
 - Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, spectra are collected over the range of 4000-400 cm⁻¹.



 The data is reported in wavenumbers (cm⁻¹) and the intensity of the absorption bands is described qualitatively (e.g., strong, medium, weak, broad).

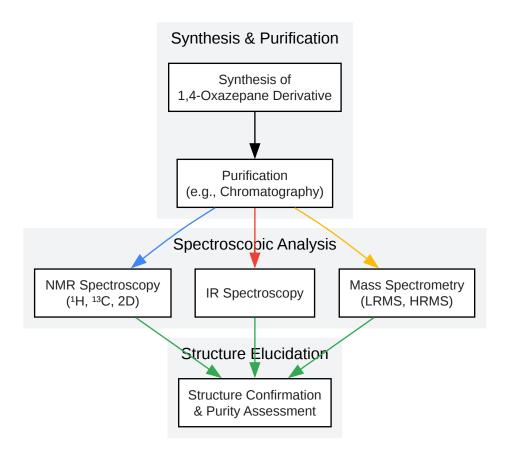
Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
 - Select an appropriate ionization technique based on the analyte's properties. Electron Ionization (EI) is often used for volatile and thermally stable compounds, while soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for less volatile or thermally labile molecules.
- Data Acquisition:
 - Acquire the mass spectrum in either positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
 - For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF)
 analyzer can be used to determine the exact mass of the molecular ion, which allows for
 the confirmation of the elemental composition.
- Fragmentation Analysis: In EI-MS and tandem MS (MS/MS) experiments, the fragmentation pattern of the molecular ion provides valuable structural information.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized **1,4-oxazepane** derivative.





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 To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Oxazepane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358080#spectroscopic-data-nmr-ir-ms-of-1-4-oxazepane]

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